molecular formula C15H22O5 B1157205 Dihydrophaseic acid CAS No. 41756-77-8

Dihydrophaseic acid

Cat. No.: B1157205
CAS No.: 41756-77-8
M. Wt: 282.33 g/mol
InChI Key:
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Description

Dihydrophaseic acid is an apo carotenoid sesquiterpenoid, which is a derivative of phaseic acid. It is characterized by the reduction of the keto group to the corresponding alcohol, resulting in two hydroxy groups on opposite sides of the six-membered ring . This compound is commonly found in plants and plays a significant role in various physiological processes.

Mechanism of Action

Target of Action

Dihydrophaseic acid (DPA) is a catabolite of the plant hormone abscisic acid (ABA) . It is known to interact with a subset of ABA receptors , which play a crucial role in various physiological processes in plants, including stress responses .

Mode of Action

DPA is produced through the hydroxylation of ABA at the C-80 position, a reaction catalyzed by the CYP707A family of cytochrome P450 monooxygenases . This hydroxylation results in the formation of phaseic acid (PA), which is then converted to DPA by a soluble PA reductase (PAR) that reduces the 40-ketone to a 40-hydroxyl group . This reaction is reversible, and differential biological activities between 80-hydroxy ABA and PA have been reported .

Biochemical Pathways

The conversion of ABA to DPA involves several biochemical pathways. The initial hydroxylation of ABA to form 80-hydroxy ABA is thought to be the predominant ABA catabolic pathway . This is followed by the spontaneous isomerization of 80-hydroxy ABA to PA, involving internal cyclization of the 80-hydroxyl moiety onto the enone at the C-20 position . Finally, the subsequent conversion of PA to DPA is catalyzed by a soluble PA reductase .

Pharmacokinetics

It is known that dpa is a product of aba metabolism, suggesting that it may share similar adme properties with aba .

Result of Action

DPA has been found to have various effects on cellular processes. Moreover, DPA has been reported to prevent the accumulation of lipid droplets and reduce the expression of adipogenic genes .

Action Environment

The action of DPA can be influenced by various environmental factors. For example, the levels of ABA and its catabolites, including DPA, were found to be altered in response to drought stress . Furthermore, the conversion of ABA to DPA is catalyzed by enzymes that may be influenced by various environmental conditions .

Biochemical Analysis

Biochemical Properties

Dihydrophaseic acid is involved in several biochemical reactions within plants. It interacts with enzymes such as cinnamoyl coA: NADP oxidoreductase-like 1, which catalyzes the reduction of phaseic acid to this compound . This interaction is crucial for maintaining the balance of abscisic acid and its derivatives, thereby regulating plant responses to environmental stresses. Additionally, this compound interacts with various proteins and biomolecules that modulate its activity and stability within the plant system .

Cellular Effects

This compound influences various cellular processes, particularly in plant cells. It has been shown to enhance cell proliferation and differentiation in osteoblast-lineage cells, such as mesenchymal stem cell line C3H10T1/2 and preosteoblast cell line MC3T3-E1 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to the regulation of bone formation and remodeling . The presence of this compound in cells can lead to increased expression of osteoblastogenesis markers, indicating its role in promoting bone health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways . For instance, this compound is known to interact with abscisic acid receptors, thereby mimicking the hormonal activity of abscisic acid and regulating stress responses in plants . Additionally, it can inhibit or activate enzymes involved in abscisic acid metabolism, further influencing the overall hormonal balance within the plant .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to influence cellular functions, including gene expression and metabolic processes . These temporal effects are essential for understanding the compound’s behavior and optimizing its use in research and applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have indicated that low to moderate doses of this compound can promote beneficial effects, such as enhanced bone formation and improved stress responses . High doses may lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the catabolism of abscisic acid . It is produced through the reduction of phaseic acid by specific reductases, such as cinnamoyl coA: NADP oxidoreductase-like 1 . This compound can further undergo metabolic transformations, including conjugation with glucose to form glucosides . These metabolic pathways are essential for regulating the levels and activity of this compound within the plant system.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes and distributed to different cellular compartments, influencing its localization and accumulation . The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical and physiological effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . It is often found in the cytosol and other organelles, where it interacts with enzymes and receptors involved in abscisic acid metabolism . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, ensuring its proper distribution and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrophaseic acid can be synthesized through the reduction of phaseic acid. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired reduction .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. For instance, it can be isolated from the seeds of Nelumbo nucifera using high-performance countercurrent chromatography and reverse-phase high-performance liquid chromatography. The process includes extraction with aqueous ethanol, followed by partitioning with organic solvents and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Dihydrophaseic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phaseic acid.

    Reduction: The reduction of phaseic acid to this compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.

Major Products:

    Oxidation: Phaseic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Dihydrophaseic acid is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

(2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVFQYWMMJWUCD-VSTJRZLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@@H](C[C@]1(OC2)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315742
Record name Dihydrophaseic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41756-77-8
Record name Dihydrophaseic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41756-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrophaseic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrophaseic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is dihydrophaseic acid formed in plants?

A1: this compound is formed through a two-step enzymatic pathway from abscisic acid (ABA) [1-4, 7, 8, 11, 16, 19, 20, 23]. First, ABA is hydroxylated to form 8′-hydroxy ABA, an unstable intermediate. This reaction is catalyzed by the enzyme ABA 8′-hydroxylase. Subsequently, 8′-hydroxy ABA is rapidly reduced to DPA by a reductase enzyme.

Q2: What is the primary route of abscisic acid catabolism in plants, and how does it relate to this compound?

A2: The primary route of ABA catabolism in plants involves its conversion to DPA via the intermediate phaseic acid (PA) [, , , , , ]. This oxidative pathway, often referred to as the PA-DPA pathway, plays a crucial role in regulating ABA levels within plant tissues.

Q3: Are there variations in this compound formation and accumulation patterns among different plant species and tissues?

A3: Yes, variations exist. For instance, in mangosteen (Garcinia mangostana L.) fruits, PA and DPA were found in low concentrations compared to ABA in the peel, suggesting they are not the predominant ABA metabolites in this tissue []. Conversely, DPA levels in the aril and PA levels in the seed were closely correlated with ABA concentrations, indicating the PA-DPA pathway's significance in these tissues.

Q4: Does environmental stress affect this compound levels in plants?

A4: Yes, drought stress in 'Shiranui' citrus trees led to higher DPA concentrations in the fruit pulp compared to well-watered trees []. This suggests that drought stress can influence DPA accumulation, potentially as part of the plant's response to water deficit.

Q5: What is the significance of this compound glucosides in plants?

A5: this compound glucosides are conjugated forms of DPA that contribute to its storage and transport within plant tissues [, , , , ]. These glucosides can be hydrolyzed to release free DPA, influencing the overall DPA pool and potentially impacting ABA homeostasis.

Q6: What are the known physiological roles of this compound in plants?

A6: While DPA is considered less biologically active than ABA, it is involved in regulating various plant processes. Research suggests that DPA might play a role in seed dormancy and germination [, , , ]. Additionally, DPA accumulation has been observed in response to environmental stresses like drought [] and might contribute to stress adaptation mechanisms in plants.

Q7: How does this compound compare to abscisic acid in terms of biological activity?

A7: this compound generally exhibits weaker biological activity compared to ABA [, , ]. For instance, in stomatal closure assays, PA induced closure in some species but was less effective than ABA, while DPA did not elicit a response []. This suggests that the structural modifications during ABA catabolism to DPA reduce its ability to interact with target receptors and elicit physiological responses.

Q8: Can this compound affect seed germination?

A8: While DPA is generally less active than ABA in inhibiting seed germination, some studies suggest it might still have an effect [, , , ]. In barley aleurone layers, DPA and its methyl ester were found to inhibit α-amylase synthesis, a crucial enzyme for germination, though less potently than ABA []. This suggests that DPA might contribute to the maintenance of seed dormancy, although further research is needed to fully elucidate its role.

Q9: Does this compound have potential applications in agriculture or biotechnology?

A9: Research on DPA's potential applications is ongoing. Understanding its role in seed dormancy and germination could lead to strategies for improving germination rates and seedling establishment in crops [, ]. Additionally, investigating DPA's involvement in stress responses might offer insights into developing stress-tolerant crop varieties [].

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